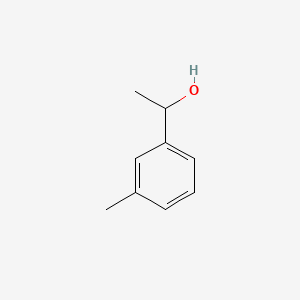

1-(3-Methylphenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNHUMWMKXWVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70993652 | |

| Record name | 1-(3-Methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7287-81-2, 25675-28-9 | |

| Record name | 1-(3-Methylphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7287-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-3-Dimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007287812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-3-dimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25675-28-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Methylphenyl)ethanol: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 1-(3-methylphenyl)ethanol, a chiral secondary alcohol of significant interest in synthetic chemistry. The document delves into its core chemical properties, molecular structure with an emphasis on its stereochemistry, and detailed spectroscopic signatures (NMR, IR, MS). Foundational synthetic methodologies, including the reduction of 3'-methylacetophenone, are presented with a focus on the causal relationships behind procedural choices, ensuring a self-validating and reproducible framework. Furthermore, this guide explores the pivotal role of this compound and related chiral synthons as valuable building blocks in the pharmaceutical industry for the development of complex, stereospecific active pharmaceutical ingredients (APIs). Safety protocols and handling considerations are also summarized to ensure safe laboratory practice.

Introduction: The Significance of a Chiral Synthon

This compound, also known as 1-(m-tolyl)ethanol, is an aromatic secondary alcohol. While structurally unassuming, its importance in the fields of organic synthesis and drug development is profound, primarily due to the presence of a stereocenter at the carbinol carbon. This chirality means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-(3-methylphenyl)ethanol and (S)-1-(3-methylphenyl)ethanol.

In the pharmaceutical landscape, the biological activity of a drug is often dictated by its stereochemistry. Typically, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects.[1][2] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery.[3] Chiral secondary alcohols like this compound are indispensable chiral building blocks, serving as key intermediates in the stereoselective synthesis of more complex APIs.[4][] This guide offers the technical foundation necessary for researchers and drug development professionals to effectively utilize this versatile molecule.

Molecular Structure and Stereochemistry

The structure of this compound consists of a benzene ring substituted at the meta-position with a methyl group, and an ethanol group attached to the C1 position of the ring. The carbon atom bonded to both the aromatic ring and the hydroxyl group is a chiral center.

-

IUPAC Name: this compound[6]

-

SMILES: CC1=CC(=CC=C1)C(C)O[6]

-

InChIKey: SPNHUMWMKXWVIU-UHFFFAOYSA-N[6]

The placement of the methyl group at the meta-position influences the molecule's electronic properties and steric profile, distinguishing it from its ortho- and para-isomers. This structural nuance can affect its reactivity and its interactions in chiral environments, such as during enzymatic reactions or when used in asymmetric synthesis.

Physicochemical and Spectroscopic Properties

A clear understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization.

Physicochemical Data

The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O | [6][7] |

| Molecular Weight | 136.19 g/mol | [6][7] |

| CAS Number | 7287-81-2 (racemate) | [6] |

| Appearance | Liquid | |

| Density | ~0.997 g/mL | [8] |

| Refractive Index | ~1.526 | [8] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. In CDCl₃, the aromatic protons would appear in the δ 7.0-7.3 ppm region as complex multiplets. The methine proton (-CHOH) would be a quartet around δ 4.9 ppm due to coupling with the adjacent methyl group. The methyl group of the ethyl moiety (-CH(OH)CH₃) would appear as a doublet around δ 1.5 ppm. The aryl methyl group (-ArCH₃) would be a singlet around δ 2.3 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift is concentration-dependent.[9]

-

¹³C NMR: The carbon spectrum would show nine distinct signals. The benzylic carbon (-CHOH) would appear around δ 70 ppm. The aliphatic methyl carbon would be around δ 25 ppm, while the aryl methyl carbon would be around δ 21 ppm. The aromatic carbons would generate signals in the δ 120-145 ppm region.[9]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the alcohol hydroxyl group.[10]

-

C-H Stretch (Aromatic): Absorption peaks just above 3000 cm⁻¹ indicate the C-H bonds of the benzene ring.[11]

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and methine groups.[11]

-

C=C Stretch (Aromatic): One or more medium-intensity bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.[10]

-

C-O Stretch: A strong band in the 1050-1260 cm⁻¹ range corresponds to the C-O single bond of the secondary alcohol.[10]

-

C-H Out-of-Plane Bending: Bending vibrations in the 680-810 cm⁻¹ region can help confirm the meta-disubstitution pattern of the aromatic ring.[12]

-

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum would exhibit a molecular ion peak (M⁺) at m/z = 136. Key fragmentation patterns for secondary benzylic alcohols include:

-

Alpha-Cleavage: The most common fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom. Loss of a methyl radical (•CH₃, mass 15) would result in a prominent peak at m/z = 121.[13][14] This is often the base peak.

-

Dehydration: Loss of a water molecule (H₂O, mass 18) from the molecular ion can produce a peak at m/z = 118.[13][14]

-

Synthesis and Purification Workflow

This compound is most commonly synthesized via the reduction of the corresponding ketone, 3'-methylacetophenone. This method is reliable, high-yielding, and utilizes readily available reagents.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Reduction of 3'-Methylacetophenone

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials:

-

3'-Methylacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3'-methylacetophenone (e.g., 10.0 g, 74.5 mmol) in methanol (100 mL).

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. While stirring, slowly add sodium borohydride (e.g., 2.8 g, 74.5 mmol) in small portions over 15-20 minutes.

-

Causality Insight: NaBH₄ is a mild and selective reducing agent that reduces ketones to alcohols but will not reduce the aromatic ring.[15] Adding it slowly at a low temperature controls the exothermic reaction and prevents side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting ketone spot has been fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water (50 mL). Then, acidify the mixture to pH ~5-6 with 1 M HCl to neutralize excess NaBH₄ and hydrolyze the borate ester intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Causality Insight: The product is more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its separation from inorganic salts and residual methanol.

-

-

Washing: Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL).

-

Causality Insight: The water wash removes any remaining water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to obtain the pure this compound.[8][16]

-

Final Validation: Confirm the identity and purity of the final product using ¹H NMR, IR, and GC-MS, comparing the obtained spectra with reference data.

Role in Asymmetric Synthesis and Drug Discovery

The true value of this compound in a research and development context lies in its chiral nature. While the above protocol yields a racemic mixture, enantiomerically pure forms are highly sought after.[4][17]

Methods for Enantioselective Synthesis:

-

Asymmetric Reduction: The most direct route to a single enantiomer is the asymmetric reduction of 3'-methylacetophenone. This can be achieved using chiral catalysts or reducing agents. Biocatalysis, in particular, has emerged as a powerful green chemistry tool.[18]

-

Biocatalysis: Alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones with very high enantioselectivity.[4] Using a specific ADH with a cofactor regeneration system (e.g., using isopropanol as a sacrificial reductant) can produce either the (R) or (S) enantiomer in high yield and excellent enantiomeric excess (>99% ee).[18][19]

-

-

Chiral Resolution: A racemic mixture can be separated into its constituent enantiomers through resolution techniques, such as forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

As a chiral building block, enantiopure this compound can be incorporated into larger molecules, transferring its stereochemistry to the final product. This is a critical strategy for constructing complex APIs where a specific 3D arrangement of atoms is essential for biological function.[][20]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[6]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

This compound is more than a simple aromatic alcohol; it is a versatile and valuable chiral intermediate. Its well-defined chemical and spectroscopic properties make it straightforward to synthesize and characterize. The accessibility of its prochiral precursor, 3'-methylacetophenone, combined with modern asymmetric synthesis techniques like biocatalysis, allows for the efficient production of enantiomerically pure forms. For researchers and scientists in drug development, mastering the chemistry of such chiral building blocks is fundamental to advancing the synthesis of novel, safer, and more effective therapeutics.

References

-

Pharmaceutical Technology. (n.d.). Asymmetric Routes to Chiral Secondary Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of drugs derivatives from chiral secondary alcohols. Retrieved from [Link]

-

MDPI. (2018). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Pharmaceutical Technology. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Retrieved from [Link]

-

PubMed. (2017). Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110952, this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Retrieved from [Link]

- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.

-

The Royal Society of Chemistry. (n.d.). Supporting information for Asymmetric transfer hydrogenation of aromatic ketones. Retrieved from [Link]

- Google Patents. (n.d.). DE1668646B1 - Method for purifying benzyl alcohol.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound in NIST Chemistry WebBook. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

PubMed. (2004). Synthesis of chiral building blocks for use in drug discovery. Retrieved from [Link]

-

YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of racemic 1-phenylethanol by acetophenone reduction. Retrieved from [Link]

-

Scribd. (n.d.). Grignard Reagent. Retrieved from [Link]

-

RSC Publishing. (2024). The significance of chirality in contemporary drug discovery-a mini review. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Enantioselective Synthesis of Alcohols and Amines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Chiral Building Blocks in Modern Pharmaceutical Development. Retrieved from [Link]

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 6. This compound | C9H12O | CID 110952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. www1.udel.edu [www1.udel.edu]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

1-(3-Methylphenyl)ethanol CAS number and synonyms

An In-depth Technical Guide to 1-(3-Methylphenyl)ethanol for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the practical aspects of its synthesis, characterization, handling, and potential applications, emphasizing the scientific reasoning behind methodological choices.

Core Chemical Identity and Physicochemical Properties

This compound is a secondary benzylic alcohol. Its structure, featuring a chiral center and an aromatic ring, makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecular architectures.

Chemical Identifiers

A compound's unique identifiers are critical for accurate documentation and database searches. The primary CAS number for this compound is 7287-81-2.[1] However, the number 25675-28-9 is also frequently associated with it in various chemical databases.[1][2][3][4]

| Identifier | Value |

| IUPAC Name | This compound[1][5] |

| Primary CAS Number | 7287-81-2[1] |

| Alternate CAS Number | 25675-28-9[1][2][3][4] |

| Molecular Formula | C₉H₁₂O[1][2][5] |

| SMILES | CC1=CC(=CC=C1)C(C)O[1][4] |

| InChIKey | SPNHUMWMKXWVIU-UHFFFAOYSA-N[1][2][5] |

Common Synonyms

In scientific literature and commercial catalogs, this compound is known by several names. Familiarity with these synonyms is essential for exhaustive literature reviews.

| Synonym |

| 1-(m-Tolyl)ethanol[1][2][3] |

| alpha,3-Dimethylbenzyl alcohol[1][4] |

| 1-m-tolylethanol[1] |

| Methyl m-tolylcarbinol[1][3] |

| m-tolylmethylcarbinol[2][4] |

| 1-(3-METHYLPHENYL)ETHAN-1-OL[1][3] |

Physicochemical Data

The physical properties of a compound dictate its handling, purification methods, and reaction conditions.

| Property | Value | Source |

| Molecular Weight | 136.19 g/mol | PubChem, NIST[5] |

| Density | 0.997 g/mL | Stenutz[2] |

| Refractive Index | 1.526 | Stenutz[2] |

| Boiling Point | ~220 °C (estimated for isomer) | Fisher Scientific |

Synthesis Pathway: Reduction of 3-Methylacetophenone

The most direct and common laboratory synthesis of this compound is the reduction of its corresponding ketone, 3-methylacetophenone. The choice of reducing agent is a critical decision driven by factors of selectivity, safety, and operational simplicity.

Rationale for Reagent Selection

Sodium borohydride (NaBH₄) is the preferred reagent for this transformation in a research setting. Here's the expert reasoning:

-

Expertise & Experience : While a more powerful reagent like Lithium aluminum hydride (LiAlH₄) would also accomplish this reduction, it is pyrophoric and reacts violently with protic solvents. NaBH₄ is a much safer, more manageable reagent that can be used in alcoholic solvents like methanol or ethanol, which are also excellent solvents for the ketone starting material.

-

Trustworthiness (Selectivity) : NaBH₄ exhibits excellent chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive towards other functional groups like esters, amides, or nitro groups. This selectivity ensures a clean reaction, minimizing side products and simplifying purification. This predictable outcome is the hallmark of a trustworthy protocol.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and checkpoints.

Objective : To synthesize this compound from 3-methylacetophenone.

Materials :

-

3-methylacetophenone

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure :

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylacetophenone (e.g., 10.0 g) in methanol (100 mL).

-

Cooling : Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to 0-5 °C.

-

Reduction : Slowly add sodium borohydride (e.g., 1.5 equivalents) to the stirred solution in small portions over 30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring : Allow the reaction to stir in the ice bath for 1 hour, then remove the bath and let it stir at room temperature for an additional 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

-

Quenching : Carefully quench the reaction by slowly adding 50 mL of deionized water. Once the initial effervescence subsides, add 1 M HCl dropwise to neutralize the excess NaBH₄ and decompose the borate esters until the solution is slightly acidic (pH ~6).

-

Solvent Removal : Remove the methanol from the mixture using a rotary evaporator.

-

Extraction : Transfer the remaining aqueous slurry to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Causality Note: Multiple extractions with smaller volumes are more efficient than a single extraction with a large volume.

-

Washing : Combine the organic layers and wash with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water.

-

Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Concentration : Remove the solvent via rotary evaporation to yield the crude this compound, typically as a colorless oil. Further purification can be achieved by vacuum distillation if required.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of the final product is a non-negotiable step in any synthetic workflow. This ensures the validity of any subsequent experimental results.

Standard Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals in ¹H NMR would include a quartet for the methine proton (CH-OH), a doublet for the adjacent methyl group, a singlet for the aromatic methyl group, and multiplets for the aromatic protons.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The most prominent feature will be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol group. The disappearance of the sharp carbonyl (C=O) peak from the starting material (around 1685 cm⁻¹) is a key indicator of a successful reaction.[1]

-

Mass Spectrometry (MS) : Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight and can provide fragmentation patterns to further support the structure.[1]

Analytical Workflow Diagram

Caption: Standard workflow for analytical verification.

Safety, Handling, and Storage

Authoritative grounding in safety protocols is paramount for laboratory practice. This compound has specific hazards that require careful management.

GHS Hazard Profile

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1][3]

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1] |

| H315 | Causes skin irritation | Skin Irritation (Category 2)[1] |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A)[1] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure)[1] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a lab coat, and nitrile gloves. Work in a well-ventilated fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Peroxide Formation : CRITICAL WARNING : Like many benzylic alcohols, this compound may form explosive peroxides upon exposure to air and light over time. It is imperative to date the container upon receipt and opening. If solids (peroxide crystals) are observed or if the material is old, it should be tested for peroxides before use. Do not distill to dryness.

First Aid Measures

-

If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.

-

In Case of Skin Contact : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If Inhaled : Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 110952, this compound. Available at: [Link]

-

Stenutz, R. (n.d.). This compound. Tables for Chemistry. Available at: [Link]

-

Molbase (n.d.). This compound CAS 25675-28-9. Available at: [Link]

-

NIST (2021). This compound in NIST Chemistry WebBook. Available at: [Link]

-

PubChem (n.d.). 1-(3-Chloro-2-methylphenyl)ethanol. Available at: [Link]

-

Wiley (n.d.). This compound. SpectraBase. Available at: [Link]

-

Wikipedia (n.d.). 3-Methylmethcathinone. Available at: [Link]

-

PrepChem.com (n.d.). Synthesis of phenyl ethanol. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. Available at: [Link]

-

U.S. Environmental Protection Agency (n.d.). Ethanol, 2-[(3-methylphenyl)amino]-. Available at: [Link]

-

Rio Mais Seguro (n.d.). 1 3 Nitrophenyl Ethanol. Available at: [Link]

Sources

- 1. This compound | C9H12O | CID 110952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. This compound | 25675-28-9 [chemicalbook.com]

- 4. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Methylphenyl)ethanol

Introduction: The Analytical Imperative for 1-(3-Methylphenyl)ethanol

This compound, a substituted aromatic alcohol, serves as a valuable building block in organic synthesis and is of interest in the development of various chemical entities. Its precise molecular structure, a toluene ring substituted at the meta position with an ethanol group, dictates its reactivity and physical properties. The unequivocal confirmation of this structure is paramount for researchers in synthetic chemistry, materials science, and drug development to ensure the integrity of their work.

This technical guide provides a comprehensive analysis of this compound using a multi-pronged spectroscopic approach. As a self-validating system, the collective data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural fingerprint. This document is designed for scientists and researchers, offering not just the spectral data but also the underlying principles and experimental considerations that lead to confident structural elucidation. The molecular formula for this compound is C₉H₁₂O, and its molecular weight is approximately 136.19 g/mol .[1][2]

Caption: Chemical Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides a precise count and electronic environment of the hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0 ppm, is chemically inert, and is easily removed.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. The spectrum is typically acquired on a 400 MHz or higher field spectrometer.[3] Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans to ensure a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction, to yield the final spectrum.

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.26 - 7.16 | Multiplet | 3H | - | Aromatic H (Ar-H) |

| 7.10 - 7.08 | Multiplet | 1H | - | Aromatic H (Ar-H) |

| 4.86 | Quartet | 1H | 6.4 | CH-OH |

| 2.36 | Singlet | 3H | - | Ar-CH₃ |

| 1.88 | Singlet | 1H | - | OH |

| 1.49 | Doublet | 3H | 6.8 | CH-CH₃ |

Data sourced from a 400 MHz spectrum in CDCl₃.[3]

Analysis and Interpretation

-

Aromatic Region (δ 7.08-7.26): The signals in this region correspond to the four protons on the benzene ring. The complex multiplet pattern is characteristic of a 1,3- (or meta-) substituted ring system.

-

Benzylic Methine (δ 4.86): The quartet signal at 4.86 ppm is assigned to the proton attached to the same carbon as the hydroxyl group (the benzylic proton). It is split into a quartet by the three adjacent methyl protons (n+1 rule, 3+1=4).

-

Aromatic Methyl (δ 2.36): The singlet at 2.36 ppm, integrating to three protons, is characteristic of the methyl group directly attached to the aromatic ring. Its singlet nature indicates no adjacent protons.

-

Hydroxyl Proton (δ 1.88): The broad singlet at 1.88 ppm corresponds to the hydroxyl proton. This signal can be broad and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

-

Aliphatic Methyl (δ 1.49): The doublet at 1.49 ppm, integrating to three protons, is assigned to the methyl group of the ethanol substituent. It is split into a doublet by the single adjacent methine proton (n+1 rule, 1+1=2).

Carbon-¹³ (¹³C) NMR Spectroscopy: Elucidating the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Acquisition The sample preparation is identical to that for ¹H NMR. The acquisition is performed on the same spectrometer, but the ¹³C nucleus is observed. Proton decoupling is typically used to simplify the spectrum, resulting in a single line for each chemically distinct carbon atom.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| 145.8 | Aromatic C (quaternary, C-CHOH) |

| 138.1 | Aromatic C (quaternary, C-CH₃) |

| 128.4 | Aromatic CH |

| 128.3 | Aromatic CH |

| 126.2 | Aromatic CH |

| 122.5 | Aromatic CH |

| 70.3 | C H-OH |

| 25.1 | CH-C H₃ |

| 21.4 | Ar-C H₃ |

Note: Specific peak assignments for the aromatic CH carbons can be ambiguous without further 2D NMR experiments, but the number and general location of the signals are confirmatory.

Analysis and Interpretation

-

Aromatic Carbons (δ 122-146): The spectrum shows six distinct signals in the aromatic region, consistent with the six carbons of the substituted benzene ring. Two of these are quaternary (lacking attached protons), corresponding to the carbons bonded to the ethanol and methyl substituents. The other four are CH carbons.

-

Benzylic Carbon (δ 70.3): The signal at 70.3 ppm is characteristic of a carbon atom single-bonded to an oxygen atom, corresponding to the C-OH carbon.

-

Methyl Carbons (δ 21.4, 25.1): The two upfield signals are assigned to the two methyl groups. The signal at 21.4 ppm is typical for a methyl group attached to an aromatic ring, while the signal at 25.1 ppm is assigned to the methyl group of the ethanol side chain.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small drop of neat liquid this compound is placed directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory.[4]

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3360 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2970 | Medium | Aliphatic C-H Stretch |

| ~1605, 1490 | Medium-Weak | Aromatic C=C Bending |

| ~1080 | Strong | C-O Stretch (Secondary Alcohol) |

| ~780, 700 | Strong | Aromatic C-H Bending (Meta-substitution) |

Data is representative and consistent with values found in spectral databases.[3][4]

Analysis and Interpretation

-

O-H Stretch: The most prominent feature is the strong, broad absorption band around 3360 cm⁻¹, which is the classic signature of an alcohol's hydroxyl (-OH) group, broadened due to hydrogen bonding.[3]

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic methyl and methine groups.

-

C-O Stretch: The strong band around 1080 cm⁻¹ is indicative of the C-O single bond stretching vibration of a secondary alcohol.

-

Aromatic Bending: The sharp peaks in the 800-700 cm⁻¹ region are highly diagnostic for the substitution pattern on the benzene ring. The presence of strong bands around 780 cm⁻¹ and 700 cm⁻¹ is characteristic of 1,3- (meta) disubstitution.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system which separates the sample from any impurities.[2]

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecules, ejecting an electron to form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

MS Data Summary

| m/z | Relative Intensity | Proposed Fragment |

| 136 | Moderate | [C₉H₁₂O]⁺• (Molecular Ion, M⁺•) |

| 121 | High | [M - CH₃]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Data is consistent with entries in the NIST Mass Spectrometry Data Center.[2]

Analysis and Interpretation

-

Molecular Ion (m/z 136): The peak at m/z 136 corresponds to the intact molecular ion, confirming the molecular weight of 136.19 g/mol .[1]

-

Base Peak (m/z 121): The most intense peak (base peak) is often at m/z 121. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a stable, resonance-stabilized benzylic cation.

-

Tropylium Ion (m/z 91): The fragment at m/z 91 is a common feature in the mass spectra of alkylbenzenes and is attributed to the formation of the highly stable tropylium ion, which arises from rearrangement of the benzyl cation.

Sources

An In-depth Technical Guide to the Physical Properties of 1-(3-Methylphenyl)ethanol

For Immediate Release

This technical guide provides a comprehensive overview of the key physical properties of 1-(3-Methylphenyl)ethanol, a significant aromatic alcohol in various research and development applications. Intended for researchers, scientists, and professionals in drug development, this document details the boiling point and density of the compound, alongside robust, field-proven methodologies for their experimental determination.

Introduction

This compound, also known as 1-(m-tolyl)ethanol, is a secondary alcohol that holds importance as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals. Its structural isomerism, with the methyl group at the meta position of the phenyl ring, imparts specific physical and chemical characteristics that are crucial for its application in complex molecular architectures. An accurate understanding and verification of its physical properties, such as boiling point and density, are fundamental for process optimization, quality control, and the successful development of novel chemical entities.

Core Physical Properties

The physical characteristics of a compound are dictated by its molecular structure and the intermolecular forces at play. For this compound, the presence of a hydroxyl group allows for hydrogen bonding, while the aromatic ring contributes to van der Waals interactions. These factors significantly influence its boiling point and density.

Data Summary

For ease of reference, the key physical properties of this compound are summarized in the table below. These values represent a consolidation of reliable data from authoritative sources.

| Physical Property | Value | Source(s) |

| Boiling Point | 215.7°C at 760 mmHg | [1] |

| Density | 0.997 g/mL | [2] |

Experimental Determination of Physical Properties

To ensure the utmost confidence in experimental outcomes, it is imperative to employ validated and reproducible methods for the determination of physical properties. This section outlines detailed protocols for measuring the boiling point and density of this compound, rooted in established scientific principles.

I. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The following micro-reflux method is a precise technique for determining the boiling point of a small sample of liquid.

This method is selected for its accuracy with small sample volumes, minimizing waste and cost. The use of a controlled heating source and the observation of the reflux ring ensure that the thermometer bulb is accurately measuring the temperature of the vapor in equilibrium with the boiling liquid, which is the definition of the boiling point.

-

Apparatus Setup:

-

Place a small, clean, and dry test tube containing approximately 1-2 mL of this compound and a magnetic stir bar into a heating mantle or an appropriate heating block.

-

Clamp a thermometer in place so that the bulb is positioned approximately 1 cm above the surface of the liquid.

-

Secure a condenser to the top of the test tube to prevent the loss of vapor.

-

-

Heating and Observation:

-

Begin gentle stirring and slowly heat the sample.

-

Observe the liquid for the onset of boiling, characterized by the formation of bubbles.

-

Continue heating until a "reflux ring" of condensing vapor is observed on the inner wall of the test tube, at or just below the level of the thermometer bulb.

-

-

Temperature Measurement:

-

Once a stable reflux is established, record the temperature reading on the thermometer. This temperature is the observed boiling point.

-

It is crucial to record the ambient atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure (760 mmHg) using a nomograph or appropriate calculations if necessary.

-

II. Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume. The following protocol utilizes a pycnometer, a specialized flask that allows for the precise measurement of a liquid's volume, thereby enabling an accurate density determination.

The pycnometer method is chosen for its high degree of precision and accuracy in determining the density of liquids. By accurately measuring the mass of a known volume of the liquid, this method minimizes errors associated with volume readings from less precise glassware like graduated cylinders.

-

Preparation and Calibration:

-

Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).

-

Accurately weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with deionized water of a known temperature and weigh it again to determine the mass of the water (m_water). The exact volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

-

Sample Measurement:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Accurately weigh the filled pycnometer and record its mass (m₂).

-

-

Calculation:

-

Calculate the mass of the this compound sample (m_sample) by subtracting the mass of the empty pycnometer: m_sample = m₂ - m₁

-

Calculate the density (ρ) of this compound using the formula: ρ = m_sample / V

-

Visualization of Experimental Workflow

To provide a clear visual representation of the logical flow of the experimental procedures, the following diagram illustrates the key steps in determining the physical properties of this compound.

Caption: Experimental workflows for determining boiling point and density.

References

Sources

An In-depth Technical Guide to 1-(3-Methylphenyl)ethanol: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-(3-methylphenyl)ethanol (CAS No: 7287-81-2), a key secondary aromatic alcohol. Intended for researchers, chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, robust synthesis protocols, analytical characterization, and its significance as a versatile intermediate in the synthesis of complex molecules.

Core Molecular Attributes

This compound, also known as 1-(m-tolyl)ethanol or α,3-dimethylbenzyl alcohol, is an organic compound whose structure features a hydroxyl group on the ethyl substituent of a meta-xylene core. This seemingly simple structure possesses a chiral center at the carbinol carbon, making it a valuable precursor for stereospecific synthesis.

The molecular formula for this compound is C₉H₁₂O.[1] Its molecular weight is approximately 136.19 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | |

| IUPAC Name | This compound | [1] |

| CAS Number | 7287-81-2 | [2] |

| Boiling Point | ~210.5 °C at 760 mmHg | [2] |

| Density | ~0.997 g/cm³ | [1] |

| Refractive Index | ~1.526 |

Strategic Synthesis Methodologies

The synthesis of this compound is primarily achieved through two well-established and reliable pathways in organic chemistry: the nucleophilic addition of a Grignard reagent to an aldehyde and the reduction of a corresponding ketone. The choice between these methods often depends on the availability of starting materials, desired scale, and laboratory equipment.

Pathway A: Grignard Reaction

This classic carbon-carbon bond-forming reaction offers a direct and efficient route starting from 3-methylbenzaldehyde (m-tolualdehyde). The core of this method is the nucleophilic attack of a methylmagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon of the aldehyde.

Causality of Experimental Design: The paramount consideration for this reaction is the absolute exclusion of water. Grignard reagents are potent bases and will be instantly quenched by any protic source, terminating the desired reaction. Therefore, all glassware must be oven-dried, and anhydrous solvents are mandatory. Diethyl ether or tetrahydrofuran (THF) are chosen as solvents because they are aprotic and effectively solvate the magnesium center of the Grignard reagent, stabilizing it. The final step, an acidic workup, is crucial to protonate the intermediate magnesium alkoxide to yield the final alcohol product.

Experimental Protocol: Grignard Synthesis

-

Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon.

-

Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to initiate the reaction. A solution of methyl bromide or iodide (1.1 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel. Maintain a gentle reflux until all the magnesium has been consumed.

-

Addition of Aldehyde: Cool the freshly prepared Grignard reagent to 0°C using an ice bath. Add a solution of 3-methylbenzaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred solution.

-

Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Cool the reaction mixture again to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography.

Pathway B: Reduction of 3'-Methylacetophenone

An alternative and equally effective route involves the reduction of the ketone 3'-methylacetophenone. This method is particularly useful if the ketone is more readily available than the corresponding aldehyde.

Causality of Experimental Design: The choice of reducing agent is critical for this pathway. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to secondary alcohols without affecting the aromatic ring. It is safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄). Protic solvents like methanol or ethanol are typically used as they facilitate the reaction by protonating the carbonyl oxygen, making it more electrophilic, and also serve to decompose the borate ester intermediate.

Experimental Protocol: Ketone Reduction

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-methylacetophenone (1.0 eq.) in methanol or ethanol.

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Reaction Monitoring: After the addition, allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Workup and Isolation: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid. Remove the bulk of the alcohol solvent via rotary evaporation.

-

Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude alcohol via vacuum distillation or flash column chromatography on silica gel.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic methods is typically employed.

Table 2: Key Spectroscopic and Chromatographic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, a quartet for the carbinol proton (CH-OH), a singlet for the aryl methyl group (Ar-CH₃), a doublet for the secondary methyl group (CH-CH₃), and a broad singlet for the hydroxyl proton (OH). |

| ¹³C NMR | Resonances for aromatic carbons (including a quaternary carbon), the carbinol carbon, and two distinct methyl carbons. |

| FT-IR | A strong, broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, C=C aromatic stretches around 1600 cm⁻¹, and a C-O stretch around 1050-1150 cm⁻¹. |

| GC-MS | A distinct peak at a specific retention time. The mass spectrum will show a molecular ion peak (M⁺) at m/z 136, and characteristic fragmentation patterns, often including the loss of a methyl group (m/z 121) and the loss of water (M-18).[1] |

Protocol: Quality Control by GC-MS

-

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph equipped with a standard non-polar capillary column (e.g., DB-5 or HP-5ms) and a mass selective detector.

-

GC Parameters (Typical):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

-

Detector Temperature: 280°C

-

-

Data Analysis: Confirm the purity of the sample by observing a single major peak in the chromatogram. Verify the identity by matching the resulting mass spectrum with a reference library or by analyzing the molecular ion and fragmentation pattern.

Applications in Drug Development and Medicinal Chemistry

While this compound itself may not be an active pharmaceutical ingredient (API), its structure represents a crucial building block, particularly when resolved into its individual enantiomers. Secondary benzylic alcohols are common motifs in pharmacologically active molecules.

The true value of this compound for drug development lies in its role as a chiral intermediate. For instance, the closely related analog, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, serves as a key chiral building block for synthesizing neuroprotective compounds. This highlights a critical application area: the stereoselective synthesis of complex molecules where the specific three-dimensional arrangement of atoms is essential for biological activity. By analogy, (R)- or (S)-1-(3-methylphenyl)ethanol can be used as a precursor to introduce a specific stereocenter into a larger molecule, influencing its binding affinity to biological targets like enzymes or receptors.

Its utility is demonstrated in patents where similar secondary alcohol structures are synthesized and incorporated into novel compounds being investigated for their therapeutic potential. This establishes this compound as a valuable starting material for the discovery and development of new chemical entities.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110952, this compound. Retrieved January 5, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Chemsrc. (2025). 1-(4-Methylphenyl)ethanol. Retrieved January 5, 2026, from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). US11702401B2 - Compounds and methods of use.

-

Zhang, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118. [Link]

Sources

A Comprehensive Technical Guide to 1-(3-Methylphenyl)ethanol: Synthesis, Characterization, and Pharmaceutical Significance

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 1-(3-Methylphenyl)ethanol

This compound, systematically named according to IUPAC nomenclature, is a chiral secondary alcohol that is gaining increasing attention as a versatile building block in organic synthesis, particularly within the pharmaceutical industry.[1] Its structure, featuring a tolyl group attached to an ethanol backbone, provides a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. This guide offers a deep dive into the essential technical aspects of this compound, from its synthesis and characterization to its emerging role in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and compatibility with various analytical and synthetic methodologies.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-(m-Tolyl)ethanol, α,3-Dimethylbenzyl alcohol | [2] |

| CAS Number | 7287-81-2 | [1] |

| Molecular Formula | C₉H₁₂O | [1][3] |

| Molecular Weight | 136.19 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~215-217 °C | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and dichloromethane. |

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.[2][4] The following sections will delve into the interpretation of its characteristic spectra.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the laboratory-scale synthesis of this compound is the reduction of its corresponding ketone precursor, 3'-methylacetophenone. This transformation is typically achieved using a mild and selective reducing agent such as sodium borohydride (NaBH₄).[5][6]

Reaction Scheme:

Caption: Reduction of 3'-methylacetophenone to this compound.

Experimental Protocol: Sodium Borohydride Reduction

This protocol provides a reliable method for the synthesis of this compound.

Materials:

-

3'-Methylacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

3 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-methylacetophenone in methanol. Cool the solution in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 20°C. The causality behind this is to prevent a runaway reaction and to enhance the selectivity of the reduction.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 3 M HCl to decompose the excess NaBH₄ and the borate ester complex. This step is performed in an ice bath as the reaction is exothermic and produces hydrogen gas.

-

Work-up:

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane to extract the product.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure alcohol.

Analytical Characterization: A Spectroscopic Deep Dive

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.00 (m, 4H): Aromatic protons of the tolyl group. The complex multiplet arises from the different chemical environments of the protons on the substituted benzene ring.

-

δ 4.88 (q, J = 6.5 Hz, 1H): The methine proton (-CHOH). The quartet splitting pattern is due to coupling with the three protons of the adjacent methyl group.

-

δ 2.35 (s, 3H): The methyl protons of the tolyl group (-Ar-CH₃). The singlet indicates no adjacent protons to couple with.

-

δ 1.48 (d, J = 6.5 Hz, 3H): The methyl protons of the ethyl group (-CH(OH)CH₃). The doublet is a result of coupling with the single methine proton.

-

δ 1.8-2.5 (br s, 1H): The hydroxyl proton (-OH). This peak is often broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR (CDCl₃, 100 MHz):

-

δ 145.9, 138.1, 128.4, 126.2, 125.4, 122.6: Aromatic carbons.

-

δ 70.4: The carbon bearing the hydroxyl group (-CHOH).

-

δ 25.1: The methyl carbon of the ethyl group (-CH(OH)CH₃).

-

δ 21.4: The methyl carbon of the tolyl group (-Ar-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

~3350 cm⁻¹ (broad): O-H stretching vibration, characteristic of an alcohol. The broadness is due to hydrogen bonding.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2970 cm⁻¹: Aliphatic C-H stretching.

-

~1605, 1490 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1080 cm⁻¹: C-O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

m/z 136: Molecular ion peak [M]⁺, corresponding to the molecular weight of the compound.[3]

-

m/z 121: Loss of a methyl group ([M-CH₃]⁺), a common fragmentation for compounds with a methyl group attached to a carbinol center.

-

m/z 118: Loss of water ([M-H₂O]⁺), a characteristic fragmentation for alcohols.[7][8]

-

m/z 91: Tropylium ion ([C₇H₇]⁺), a common fragment for tolyl-containing compounds.

-

m/z 43: Acetyl cation ([CH₃CO]⁺) or isopropyl cation ([C₃H₇]⁺).

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

Significance in Drug Development and Asymmetric Synthesis

Chiral alcohols are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs).[9] The stereochemistry of a drug molecule is often critical to its pharmacological activity and safety profile. This compound, being a chiral molecule, can be resolved into its (R) and (S) enantiomers, which can then be used as building blocks in the asymmetric synthesis of complex drug targets.

While a direct blockbuster drug synthesized from this compound is not prominently documented, its structural motif is present in various biologically active compounds. For instance, the structurally related compound, Etafedrine, a sympathomimetic amine, highlights the potential of this class of molecules as precursors to valuable pharmaceuticals. The synthesis of Etafedrine often involves the reductive amination of a precursor ketone that is structurally analogous to 3'-methylacetophenone.[10]

The development of biocatalytic methods for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols has further enhanced the utility of compounds like this compound in pharmaceutical manufacturing.[9] These enzymatic transformations often proceed with high enantiomeric excess, providing access to optically pure starting materials for drug synthesis.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the field of organic synthesis and drug development. Its straightforward synthesis, well-defined spectroscopic characteristics, and its nature as a chiral building block make it an attractive target for further exploration by researchers and scientists. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of intermediates like this compound is set to increase, driving further innovation in its synthesis and application.

References

-

SpectraBase. This compound. [Link]

-

PubChem. This compound. [Link]

-

SpectraBase. This compound. [Link]

-

The Royal Society of Chemistry. Supporting information for Asymmetric transfer hydrogenation of ketones with tethered Ru(II) catalysts in water. [Link]

-

ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. [Link]

-

Lu Le Laboratory. Sodium Borohydride Reduction of Acetophenone. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Scribd. Acetophenone Reduction by Sodium Borohydride. [Link]

-

University of Canterbury. The Synthesis and Pharmacology of Ephedrine Analogues. [Link]

-

Swarthmore College. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

-

YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

-

NIST WebBook. This compound. [Link]

Sources

- 1. This compound | C9H12O | CID 110952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. doras.dcu.ie [doras.dcu.ie]

An In-depth Technical Guide to the Safe Handling of 1-(3-Methylphenyl)ethanol for Research and Development

This guide provides comprehensive safety protocols and handling instructions for 1-(3-Methylphenyl)ethanol, tailored for researchers, scientists, and professionals in drug development. Moving beyond standard safety data sheets, this document elucidates the rationale behind safety measures, offering a framework for risk mitigation rooted in the specific chemical properties of this compound.

Compound Profile and Hazard Identification

This compound, a substituted aromatic alcohol, is a valuable intermediate in organic synthesis. However, its reactivity and toxicological profile necessitate a thorough understanding of its hazards to ensure safe handling in a laboratory setting.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | 218-220 °C | [2] |

| Flash Point | 102 °C | [2] |

| Density | 0.997 g/mL | [3] |

The primary hazards associated with this compound are summarized by its GHS classifications:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]

-

Skin Irritation (Category 2), H315: Causes skin irritation. [1]

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [1]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation. [1][4]

-

Flammable liquids (Category 4), H227: Combustible liquid.

A significant, yet often overlooked, hazard is the potential for this secondary alcohol to form explosive peroxides upon prolonged exposure to air. This is a critical consideration for long-term storage and handling.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management for this compound involves implementing a multi-layered safety strategy. The hierarchy of controls, a fundamental concept in occupational safety, provides a framework for minimizing exposure.

Caption: Hierarchy of controls for managing risks associated with this compound.

While elimination of this specific molecule is not practical in a research context, substitution with a less hazardous alternative should always be the first consideration. When substitution is not feasible, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

Personal Protective Equipment (PPE): The Last Line of Defense

Proper selection and use of PPE are critical to prevent direct contact with this compound.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable for handling this compound.[6] Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid skin contamination.[7][8]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: While not typically required under normal use conditions with adequate ventilation, a NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas.[9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to prevent accidental exposure and maintain the chemical's integrity.

Handling:

-

All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[10]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[7]

-

Use spark-proof tools and explosion-proof equipment, especially when handling larger quantities.[11]

-

Keep the compound away from heat, sparks, open flames, and other ignition sources.[11] No smoking in the handling area.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Due to the risk of peroxide formation, it is crucial to date the container upon receipt and upon opening. Consider testing for peroxides if the container has been open for an extended period or if visual signs of crystallization are present.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of accidental exposure or spills.

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the exposed individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [12] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [7][12] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [12] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. | [13] |